molecular formula C11H16N4 B11895130 1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- CAS No. 646056-03-3

1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-

Cat. No.: B11895130
CAS No.: 646056-03-3
M. Wt: 204.27 g/mol
InChI Key: DHAJUFYBSWNDLJ-UHFFFAOYSA-N
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Description

7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[44]NONANE is a heterocyclic compound that features a spiro structure with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Spirocyclization: The spirocyclic structure is formed by reacting the pyrimidine derivative with a suitable diamine under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced spiro derivatives.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine core structure.

    Spiro Compounds: Spirooxindoles and spirocyclic piperidines are examples of compounds with similar spiro structures.

Uniqueness

7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its combination of a pyrimidine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

646056-03-3

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

7-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-2-11(14-4-1)3-5-15(8-11)10-6-12-9-13-7-10/h6-7,9,14H,1-5,8H2

InChI Key

DHAJUFYBSWNDLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CN=CN=C3)NC1

Origin of Product

United States

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